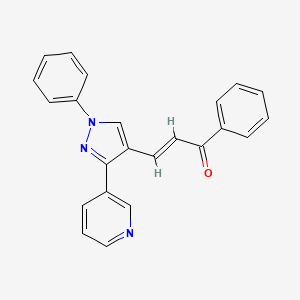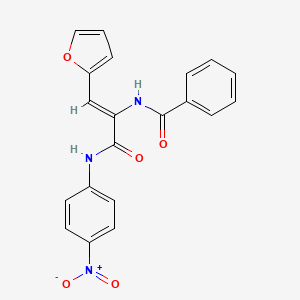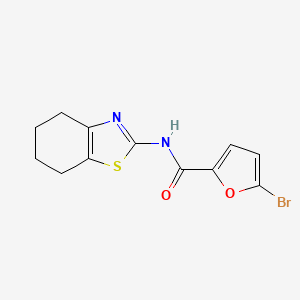![molecular formula C15H12ClN5O B10813764 5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B10813764.png)
5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile is a complex organic molecule known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound's unique structural attributes make it a subject of extensive research and interest.
Métodos De Preparación
Synthetic routes and reaction conditions: : The synthesis of 5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile typically involves multi-step organic reactions. It often starts with the preparation of a substituted pyrazole intermediate, followed by a series of functional group transformations. Standard reaction conditions include the use of organic solvents, controlled temperature, and specific catalysts to facilitate the transformations.
Industrial production methods: : On an industrial scale, the production of this compound requires optimized reaction conditions to ensure high yield and purity. This often involves the use of automated synthesis equipment and continuous monitoring of reaction parameters to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Each reaction type involves different reagents and conditions.
Common reagents and conditions: : Oxidizing agents, reducing agents, and nucleophiles are commonly used to induce these reactions. Typical conditions include the use of solvents like dichloromethane, ethanol, or dimethyl sulfoxide, and temperatures ranging from ambient to slightly elevated.
Major products: : The resulting products from these reactions can include derivatives with altered functional groups or expanded molecular frameworks, depending on the nature of the reactants and conditions employed.
Aplicaciones Científicas De Investigación
5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile finds application in several areas:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of specialized materials and chemical processes.
Mecanismo De Acción
The mechanism by which 5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile exerts its effects is multifaceted:
Molecular targets: : It interacts with specific enzymes or receptors in biological systems, altering their activity.
Pathways involved: : Its action can modulate biochemical pathways, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
Comparison: : Compared to other pyrazole derivatives, 5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinctive chemical and biological properties.
Similar compounds: : Examples include 5-amino-1-aryl-3-cyanopyrazole and 5-amino-1-alkyl-3-cyanopyrazole, which share some structural similarities but differ in their specific functionalities and applications.
This compound’s broad array of research and industrial applications, combined with its unique chemical properties, make it a fascinating subject for continued investigation.
Propiedades
Fórmula molecular |
C15H12ClN5O |
|---|---|
Peso molecular |
313.74 g/mol |
Nombre IUPAC |
5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C15H12ClN5O/c16-13-4-2-1-3-10(13)7-11(8-17)14-12(9-18)15(19)21(20-14)5-6-22/h1-4,7,22H,5-6,19H2/b11-7+ |
Clave InChI |
VHRFZDZBRVUVSV-YRNVUSSQSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[4-(4-Methyl-3-sulfamoyl-phenyl)-phthalazin-1-ylamino]-phenyl}-acetamide](/img/structure/B10813686.png)
![5-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide](/img/structure/B10813691.png)
![4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B10813694.png)




![3-[2-[2-(4-Methylpentan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B10813717.png)

![2-tert-butyl-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole](/img/structure/B10813728.png)

![7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione](/img/structure/B10813736.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10813737.png)
![(Methylenebis(1H-benzo[d]imidazole-6,2-diyl))dimethanol](/img/structure/B10813749.png)
